Cas no 88920-24-5 (2-[(4-methoxyphenyl)methoxy]acetic acid)

2-[(4-Methoxyphenyl)methoxy]acetic acid is a synthetic organic compound featuring a methoxy-substituted benzyl ether group linked to an acetic acid moiety. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of the methoxy group enhances electron density, facilitating selective functionalization in electrophilic aromatic substitution reactions. The acetic acid functionality allows for further derivatization, such as esterification or amidation. Its well-defined purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly useful in the development of bioactive molecules, where precise control over molecular architecture is critical.
2-[(4-methoxyphenyl)methoxy]acetic acid structure
88920-24-5 structure
Product Name:2-[(4-methoxyphenyl)methoxy]acetic acid
CAS No:88920-24-5
MF:C10H12O4
MW:196.199883460999
MDL:MFCD01861881
CID:61215
Update Time:2025-06-08

2-[(4-methoxyphenyl)methoxy]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-((4-Methoxybenzyl)oxy)acetic acid
    • (4-Methoxybenzyloxy)acetic acid
    • 2-(4-methoxybenzyloxy)acetic acid
    • 2-[(4-methoxyphenyl)methoxy]acetic acid
    • 4-METHOXYBENZYLOXYACETIC ACID
    • Aceticacid, [(4-methoxyphenyl)methoxy]- (9CI)
    • (p-Methoxybenzyloxy)acetic acid
    • Acetic acid, [(4-methoxyphenyl)methoxy]-
    • Acetic acid,2-[(4-methoxyphenyl)methoxy]-
    • XNXTXCKLOBWPQA-UHFFFAOYSA-N
    • [(4-methoxybenzyl)oxy]acetic acid
    • [(4-Methoxyphenyl)methoxy]acetic acid
    • 2-[(4-Methoxyphenyl)methoxy]acetic acid (ACI)
    • Acetic acid, [(4-methoxyphenyl)methoxy]- (9CI)
    • MDL: MFCD01861881
    • Inchi: 1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
    • InChI Key: XNXTXCKLOBWPQA-UHFFFAOYSA-N
    • SMILES: O=C(COCC1C=CC(OC)=CC=1)O

Computed Properties

  • Exact Mass: 196.07400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 173
  • Topological Polar Surface Area: 55.8

Experimental Properties

  • PSA: 55.76000
  • LogP: 1.29640

2-[(4-methoxyphenyl)methoxy]acetic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-[(4-methoxyphenyl)methoxy]acetic acid Pricemore >>

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2-[(4-methoxyphenyl)methoxy]acetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
Reference
Synthesis, crystal structure determination, and biological properties of the DNA-dependent protein kinase (DNA-PK) inhibitor 3-cyano-6-hydrazonomethyl-5-(4-pyridyl)pyrid-[1H]-2-one (OK-1035)
Stockley, M.; Clegg, W.; Fontana, G.; Golding, B.; Martin, N.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(21), 2837-2841

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  4 h, reflux
Reference
Toward a total synthesis of divergolide A: Synthesis of the amido hydroquinone core and the C10-C15 fragment
Zhao, Guanglian; Wu, Jinlong; Dai, Wei-Min, Synlett, 2012, 23(19), 2845-2849

Production Method 3

Reaction Conditions
1.1 Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  23 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  27 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Total synthesis of Pericoannosin A
Luecke, Daniel; Linne, Yannick; Hempel, Katharina; Kalesse, Markus, Organic Letters, 2018, 20(15), 4475-4477

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; 25 °C
1.3 Catalysts: Tetrabutylammonium bromide ;  4 h, reflux
1.4 Reagents: Ethanol ;  0 °C
Reference
Directed Diastereoselectivity in the Asymmetric Claisen/Metathesis Reaction Sequence
Probst, Nicolas P.; Haudrechy, Arnaud; Ple, Karen, Journal of Organic Chemistry, 2008, 73(11), 4338-4341

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 -
Reference
Synthesis of a new lactenediyne scaffold equipped with three handles
Banfi, Luca; Guanti, Giuseppe, Tetrahedron Letters, 2002, 43(41), 7427-7429

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  10 min, 7 - 8 °C; 15 min, < 4 °C
1.2 Solvents: Tetrahydrofuran ;  < 15 °C; 20 h, rt
1.3 Reagents: Water ;  20 min, rt
Reference
Synthetic approaches towards a new class of strained "lactenediynes"
Banfi, Luca; Basso, Andrea; Guanti, Giuseppe; Paravidino, Monica; Riva, Renata; et al, ARKIVOC (Gainesville, 2006, (6), 15-39

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C; 24 h, 60 °C
1.2 Reagents: Water
Reference
Structural effect on Eu(fod)3-catalyzed rearrangement of allylic esters
Dai, Wei-Min; Mak, Wing-Leung, Chinese Journal of Chemistry, 2003, 21(7), 772-783

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  overnight
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo
Wang, Suhua; Yang, Jingshu; Li, Xueyuan; Liu, Zijie; Wu, Youzhen; et al, Journal of Medicinal Chemistry, 2017, 60(12), 5162-5192

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, < 40 °C; 10 °C
1.2 35 min, 10 °C; 1.5 h, 70 °C
Reference
Practical preparation of benzyloxyacetic acids
Linn, Kathleen; Kuethe, Jeffrey T.; Peng, Zhihui; Yasuda, Nobuyoshi, Tetrahedron Letters, 2008, 49(23), 3762-3765

2-[(4-methoxyphenyl)methoxy]acetic acid Raw materials

2-[(4-methoxyphenyl)methoxy]acetic acid Preparation Products

2-[(4-methoxyphenyl)methoxy]acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:88920-24-5)2-[(4-methoxyphenyl)methoxy]acetic acid
Order Number:A861379
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:29
Price ($):536.0
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Additional information on 2-[(4-methoxyphenyl)methoxy]acetic acid

Professional Introduction to 2-[(4-methoxyphenyl)methoxy]acetic acid (CAS No. 88920-24-5)

2-[(4-methoxyphenyl)methoxy]acetic acid, identified by its Chemical Abstracts Service (CAS) number 88920-24-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzyl alcohol moiety linked to an acetate group with a 4-methoxyphenyl substituent, has garnered attention due to its structural complexity and potential biological activities. The presence of both hydroxyl and methoxy functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of drug candidates targeting neurological and cardiovascular disorders.

The compound's structure is characterized by a phenolic ring with an electron-donating methoxy group at the para position, which enhances its solubility in polar solvents and influences its electronic properties. This feature is particularly relevant in medicinal chemistry, where such structural motifs are often employed to improve pharmacokinetic profiles. The acetate ester functionality provides a site for further derivatization, allowing chemists to explore modifications that could enhance binding affinity or metabolic stability.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of 2-[(4-methoxyphenyl)methoxy]acetic acid. Molecular docking studies have suggested that this compound may interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs) and catechol-O-methyltransferase (COMT). These interactions are of particular interest in the context of depression and neurodegenerative diseases, where modulation of these enzymes has been shown to alleviate symptoms. The 4-methoxyphenyl moiety, in particular, has been identified as a key pharmacophore in several reported drug candidates, contributing to both binding affinity and selectivity.

In parallel, synthetic methodologies have evolved to facilitate the efficient preparation of 2-[(4-methoxyphenyl)methoxy]acetic acid. Modern approaches often leverage transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, to construct the benzene ring system efficiently. Additionally, asymmetric synthesis techniques have been employed to introduce chirality into the molecule, which is critical for many biologically active compounds. These advances not only improve yield but also reduce the environmental impact of synthetic processes by minimizing waste and energy consumption.

The compound's potential applications extend beyond pharmaceuticals into agrochemicals and material science. For instance, derivatives of 2-[(4-methoxyphenyl)methoxy]acetic acid have been investigated as intermediates for plant growth regulators due to their ability to modulate hormone signaling pathways. In material science, the rigid aromatic core and functionalizable side chains make it a candidate for designing novel polymers with tailored properties. Such materials could find applications in coatings or biodegradable plastics, aligning with global efforts toward sustainable chemistry.

From a regulatory perspective, 2-[(4-methoxyphenyl)methoxy]acetic acid (CAS No. 88920-24-5) is subject to standard guidelines for chemical handling and documentation. While not classified as a hazardous substance under current regulations, proper safety measures must be observed during synthesis and purification to ensure worker protection. Detailed protocols for storage conditions, handling procedures, and disposal methods are essential components of any research involving this compound.

The future direction of research on 2-[(4-methoxyphenyl)methoxy]acetic acid is likely to focus on expanding its biological profile through structure-activity relationship (SAR) studies. By systematically modifying its structure—such as altering the substitution pattern on the phenol ring or replacing the acetate group with other functional moieties—scientists can uncover novel therapeutic applications or optimize existing ones. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical trials and commercial products.

In conclusion,2-[(4-methoxyphenyl)methoxy]acetic acid (CAS No. 88920-24-5) represents a promising scaffold for drug discovery and material innovation. Its unique structural features offer opportunities for developing treatments against neurological disorders while also serving as a versatile building block in synthetic chemistry. As research progresses,this compound will continue to play a significant role in advancing both pharmaceutical science and sustainable industrial applications.

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(CAS:88920-24-5)2-[(4-methoxyphenyl)methoxy]acetic acid
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Purity:99%
Quantity:100g
Price ($):536.0
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